2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)20-19(21)11-12-22/h3-10,14,22H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEUDTKSMREIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Aldehyde Derivatives
A common approach involves reacting 5-cyano-1,2-phenylenediamine with 4-isopropylbenzaldehyde derivatives. For example, methyl 4-formylbenzoate reacts with sodium metabisulfite in ethanol to form a bisulfite adduct, which subsequently condenses with the diamine under reflux to yield the benzimidazole intermediate. This method achieves moderate yields (60–75%) and requires purification via hot ethanol recrystallization.
Optimization of Reaction Conditions
Solvent Systems
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Ethanol-Water Mixtures : Provide optimal polarity for condensation reactions, balancing solubility and reaction rates.
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DMF with PEG-600 : Enhances alkylation efficiency by stabilizing transition states and reducing side reactions.
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Dichloromethane-Methanol : Used in crystallization steps to isolate amorphous or crystalline forms.
Temperature and Catalysis
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Alkylation : Performed at 110–115°C with NaOH and PEG-600, achieving near-quantitative yields.
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Condensation : Reflux conditions (70–80°C) are critical for imidazole ring closure.
Purification and Crystallization Techniques
Recrystallization
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its imidazole structure allows for the formation of various derivatives that can be explored for different chemical properties.
- Coordination Chemistry : It acts as a ligand in coordination compounds, facilitating the study of metal ion interactions which are crucial in catalysis and materials science.
Biology
- Antibacterial and Antifungal Activities : Research indicates that 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol exhibits significant antibacterial properties against various strains, including Escherichia coli and Bacillus subtilis .
- Mechanism of Action : The imidazole ring allows the compound to form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activities critical for bacterial survival .
Medicine
- Therapeutic Potential :
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
- Antiviral Properties : The compound's structural features may allow it to interfere with viral replication processes, making it a candidate for antiviral drug development .
Industry
- Corrosion Inhibitors : The compound's unique chemical properties make it suitable for use in formulations designed to prevent corrosion in metals, which is critical in various industrial applications .
- Chemical Processes : It is utilized as a component in several industrial processes due to its stability and reactivity under different conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol
- 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole
- 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol
Uniqueness
What sets 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol apart from these similar compounds is its specific substitution pattern and the presence of the ethanol group. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features an imidazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of an aromatic aldehyde with benzil and ammonium acetate, often using lactic acid as a catalyst at elevated temperatures (160°C) to enhance yield and efficiency.
Structural Formula
- IUPAC Name: 2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol
- Molecular Formula: C19H22N2O
- CAS Number: 941540-58-5
Antimicrobial Properties
Recent studies have highlighted the compound's antibacterial and antifungal activities. For instance, derivatives of benzimidazole have shown significant efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The compound's structure allows it to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit anticancer properties through various mechanisms. They can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways related to cell survival . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and A549 cells, suggesting potential for therapeutic development in oncology .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The imidazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their function. This mechanism is crucial in its antimicrobial action.
- Metal Ion Coordination: The compound may also coordinate with metal ions, influencing various biochemical pathways involved in cell signaling and metabolism.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes (MIC values comparable to standards) | Yes (induces apoptosis) | Yes (inhibits COX) |
| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | Moderate | Limited | No |
| 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | Yes (less potent than above) | No | Limited |
Case Studies
Several case studies have documented the effectiveness of benzimidazole derivatives in clinical settings:
- Antibacterial Efficacy: A study evaluated multiple benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that certain compounds exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin .
- Anticancer Research: In vitro assays on A549 lung carcinoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating strong anticancer potential .
- Anti-inflammatory Mechanisms: Research involving animal models indicated that administration of benzimidazole derivatives led to reduced levels of inflammatory markers in serum, confirming their role as anti-inflammatory agents .
Q & A
Q. Optimization Strategies
- Solvent Selection: Ethanol or THF improves solubility of intermediates, while DMF accelerates alkylation .
- Catalysis: Anhydrous ZnCl₂ or piperidine enhances reaction rates in condensation steps .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity .
How can researchers characterize the structural and electronic properties of this compound?
Q. Basic Characterization Techniques
- Spectroscopy:
- Mass Spectrometry: ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~335).
Q. Advanced Techniques
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC references for analogous compounds) .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
What methodologies are used to evaluate the biological activity of this compound, particularly enzyme inhibition?
Q. Experimental Design
- Target Selection: Prioritize enzymes relevant to the compound’s scaffold (e.g., α-glycosidase for antidiabetic potential or tubulin for anticancer activity) .
- Assay Protocols:
- In vitro Inhibition: Use purified enzymes (e.g., yeast α-glycosidase) with colorimetric substrates (e.g., p-nitrophenyl glucopyranoside). Measure IC₅₀ values via spectrophotometry .
- Cell-Based Assays: Test antiproliferative effects on cancer cell lines (e.g., MCF-7) using MTT assays .
Q. Data Interpretation
- Structure-Activity Relationships (SAR): Compare substituent effects (e.g., 4-isopropylbenzyl vs. other alkyl groups) on activity .
- Docking Studies: Use AutoDock Vina to model interactions with enzyme active sites (e.g., tubulin’s colchicine-binding domain) .
How can contradictory results in biological activity or synthetic yields be resolved?
Case Example: Inconsistent α-glycosidase inhibition across analogs :
- Reproducibility Checks: Verify assay conditions (pH, temperature) and compound purity .
- Crystallographic Analysis: Confirm stereochemical integrity of active vs. inactive analogs .
- Metabolite Screening: Use LC-MS to rule out degradation products in cell-based assays .
Q. Synthetic Yield Discrepancies
- Reaction Monitoring: Track intermediates via TLC or in-situ IR to identify incomplete steps .
- Catalyst Screening: Test alternatives (e.g., Ru complexes for oxidation steps) to improve efficiency .
What advanced strategies can optimize the compound’s pharmacokinetic properties?
Q. ADME Profiling
- In silico Tools: Use SwissADME to predict logP, BBB permeability, and CYP450 interactions .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via HPLC .
Q. Derivatization Approaches
- Prodrug Design: Introduce ester groups (e.g., acetylated ethanol) to enhance oral bioavailability .
- Targeted Delivery: Conjugate with folate or peptide ligands for tissue-specific uptake .
How can researchers validate the environmental safety of this compound?
Q. Degradation Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
